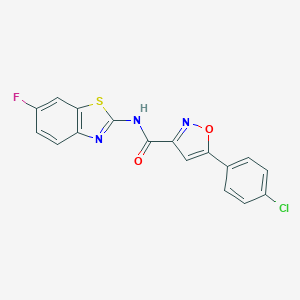![molecular formula C23H30N2O4 B253736 N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B253736.png)
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, also known as DMXB-A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a cholinergic compound that acts as a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR). This receptor is widely distributed in the central nervous system and is involved in various physiological processes such as learning, memory, and attention.
Mechanism of Action
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide acts as a selective agonist of the α7 nAChR, which is widely distributed in the central nervous system. Activation of this receptor leads to the release of various neurotransmitters such as dopamine, acetylcholine, and glutamate. This, in turn, leads to enhanced cognitive function, improved memory, and increased attention.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function, enhance memory, and increase attention. It has also been shown to have anti-inflammatory effects and to act as an analgesic. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been shown to be well-tolerated in animal studies, with no significant adverse effects reported.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its selectivity for the α7 nAChR, which makes it a useful tool for studying the role of this receptor in various neurological and physiological processes. However, one limitation of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. One area of research is the development of more potent and selective α7 nAChR agonists. Another area of research is the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide and its potential use in the treatment of neurological disorders. Additionally, the potential use of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide as an analgesic and anti-inflammatory agent warrants further investigation.
Conclusion:
In conclusion, N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It acts as a selective agonist of the α7 nAChR and has been shown to have various biochemical and physiological effects. N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has potential applications in the treatment of neurological disorders, inflammatory diseases, and as an analgesic. Future research directions include the development of more potent and selective α7 nAChR agonists and the study of the long-term effects of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide.
Synthesis Methods
The synthesis of N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide involves several steps. The first step is the synthesis of 2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide, which is achieved by reacting 2-methoxyphenol with tetrahydrofuran-2-ylmethylamine and acetic anhydride. The second step involves the reaction of the resulting compound with 4-(dimethylamino)benzyl chloride to obtain N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide. The final product is purified using column chromatography.
Scientific Research Applications
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has also been studied for its potential use in the treatment of inflammatory diseases and as an analgesic.
properties
Product Name |
N-[4-(dimethylamino)benzyl]-2-(2-methoxyphenoxy)-N-(tetrahydrofuran-2-ylmethyl)acetamide |
|---|---|
Molecular Formula |
C23H30N2O4 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
N-[[4-(dimethylamino)phenyl]methyl]-2-(2-methoxyphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C23H30N2O4/c1-24(2)19-12-10-18(11-13-19)15-25(16-20-7-6-14-28-20)23(26)17-29-22-9-5-4-8-21(22)27-3/h4-5,8-13,20H,6-7,14-17H2,1-3H3 |
InChI Key |
ZQACLLWEECUATH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)COC3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-N-(4-fluorophenyl)-3-N-(4-methoxyphenyl)-5-oxo-7-propyl-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B253653.png)

![1-(4-fluorophenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253655.png)
![N-[5-(allylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-ethoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B253661.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-3-pyridazinecarboxamide](/img/structure/B253662.png)






![1-(4-chlorophenyl)-4-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B253675.png)
![N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B253676.png)
![4-chloro-N-[3-(2-thienyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B253677.png)